Cas no 77711-72-9 (Benzamide,2-(acetyloxy)-N-methyl-N-[4-(phenylthio)phenyl]-)

Benzamide,2-(acetyloxy)-N-methyl-N-[4-(phenylthio)phenyl]- structure
77711-72-9 structure
Product Name:Benzamide,2-(acetyloxy)-N-methyl-N-[4-(phenylthio)phenyl]-
CAS No:77711-72-9
MF:C22H19NO3S
MW:377.456164598465
CID:574380
PubChem ID:3060098
Update Time:2025-04-19

Benzamide,2-(acetyloxy)-N-methyl-N-[4-(phenylthio)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,2-(acetyloxy)-N-methyl-N-[4-(phenylthio)phenyl]-
    • [2-[methyl-(4-phenylsulfanylphenyl)carbamoyl]phenyl] acetate
    • 2-(Acetyloxy)-N-methyl-N-(4-(phenylthio)phenyl)benzamide
    • Benzamide, 2-(acetyloxy)-N-methyl-N-(4-(phenylthio)phenyl)-
    • BRN 5132549
    • DTXSID80228341
    • CHEMBL352366
    • 77711-72-9
    • Inchi: 1S/C22H19NO3S/c1-16(24)26-21-11-7-6-10-20(21)22(25)23(2)17-12-14-19(15-13-17)27-18-8-4-3-5-9-18/h3-15H,1-2H3
    • InChI Key: MSDJXHROWFTINH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C1C=CC(=CC=1)N(C)C(C1C=CC=CC=1OC(C)=O)=O

Computed Properties

  • Exact Mass: 377.10867
  • Monoisotopic Mass: 377.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 71.9Ų

Experimental Properties

  • PSA: 46.61

Benzamide,2-(acetyloxy)-N-methyl-N-[4-(phenylthio)phenyl]- Related Literature

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